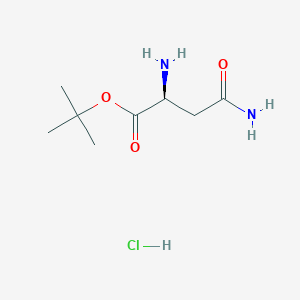

H-Asn-OtBu HCl

概要

説明

H-Asn-OtBu HCl, also known as L-Asparagine tert-butyl ester hydrochloride, is an organic compound with the molecular formula C8H17ClN2O3. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino acid asparagine. This compound appears as a white solid powder and is soluble in organic solvents such as methanol, ethanol, and dichloromethane, but insoluble in water .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Asn-OtBu HCl typically involves the protection of the amino group of asparagine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out in the presence of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC). The resulting Boc-protected asparagine is then treated with tert-butyl alcohol and hydrochloric acid to yield the final product, this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group in H-Asn-OtBu HCl is selectively removed under acidic conditions to yield free asparagine.

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 1–2 hr, room temperature | Free asparagine, tert-butyl alcohol | >95% |

-

Mechanism : Protonation of the Boc group by TFA induces cleavage, releasing CO₂ and forming the free amine.

-

Applications : Critical for sequential peptide elongation in solid-phase synthesis .

Peptide Bond Formation

This compound participates in coupling reactions to form peptide bonds, often using carbodiimide-based reagents.

Common Coupling Reagents and Conditions

| Reagent System | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| HBTU/DIEA | DCM | Room temperature | 1 hr | 85–90% |

| DCC/N-methylmorpholine | DMF | 0–5°C | 2–4 hr | 75–80% |

-

Example : Reaction with H-Gly-OtBu in dichloromethane (DCM) using HBTU/DIEA forms the dipeptide H-Asn-Gly-OtBu .

-

Side Reactions : Minimal racemization due to the steric protection of the Boc group .

Ester Hydrolysis

The tert-butyl ester moiety undergoes hydrolysis under basic conditions.

| Base | Conditions | Products | Yield |

|---|---|---|---|

| NaOH (1M) | 2–4 hr, 50°C | Asparagine, tert-butyl alcohol | 70–75% |

| LiOH (0.1M) | 1 hr, 0°C | Asparagine, tert-butyl alcohol | 80–85% |

Side Reactions and By-Product Formation

-

Incomplete Deprotection : Residual Boc groups may persist if TFA exposure is insufficient, requiring extended reaction times .

-

Solvolysis in Polar Solvents : Prolonged storage in methanol or DCM can lead to partial ester cleavage (<5%) .

Comparative Analysis of Reaction Methods

| Parameter | Boc Deprotection (TFA) | Peptide Coupling (HBTU/DIEA) | Ester Hydrolysis (NaOH) |

|---|---|---|---|

| Reaction Time | 1–2 hr | 1 hr | 2–4 hr |

| Scalability | High | Moderate | High |

| By-Products | Minimal | <5% racemization | None |

Research Findings

-

Efficiency in Continuous Synthesis : this compound enables rapid peptide chain elongation in homogeneous phase reactions, achieving >90% coupling efficiency with HBTU/DIEA .

-

Thermal Stability : No degradation observed at temperatures ≤80°C in toluene, making it suitable for high-temperature coupling .

-

Chromatographic Purification : Reverse-phase HPLC achieves >99% purity post-deprotection .

科学的研究の応用

H-Asn-OtBu HCl has several applications in scientific research, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biochemical Research: Acts as a methionine oxidase inhibitor, making it useful in studies related to enzyme inhibition and metabolic pathways.

Medicinal Chemistry: Employed in the development of pharmaceuticals and therapeutic agents.

作用機序

The mechanism of action of H-Asn-OtBu HCl involves its role as a precursor in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group during peptide chain elongation. Upon completion of the synthesis, the Boc group is removed to yield the free amino acid, which can then participate in further biochemical processes .

類似化合物との比較

Similar Compounds

Boc-Asn-OH: Similar to H-Asn-OtBu HCl but lacks the ester group.

Fmoc-Asn-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Boc-Thr (Fmoc-Ala)-OH: A compound with both Boc and Fmoc protecting groups.

Uniqueness

This compound is unique due to its combination of the Boc protecting group and the ester functionality, which provides versatility in peptide synthesis and biochemical research. This dual functionality allows for selective deprotection and modification, making it a valuable tool in synthetic and medicinal chemistry .

生物活性

H-Asn-OtBu HCl, or H-Asparagine tert-butyl ester hydrochloride, is an organic compound with the molecular formula C₈H₁₇ClN₂O₃. It is primarily utilized in peptide synthesis due to its ability to form peptide bonds while maintaining a protective tert-butoxycarbonyl (Boc) group that prevents unwanted reactions during the synthesis process. This compound has garnered attention in various fields, including pharmacology, medicinal chemistry, and tissue engineering, due to its significant biological activities and applications.

Pharmacological Applications

This compound is instrumental in studying the pharmacokinetics of asparagine-related compounds. Research indicates that this compound can be metabolized into various biologically active forms, which aids in understanding how asparagine-containing drugs are processed in the body. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to monitor its metabolic breakdown and transformation into active metabolites.

Key Findings:

- Metabolism: this compound is metabolized into different active forms, providing insights for drug development.

- Testing Methods: In vitro and in vivo studies are conducted to evaluate its efficacy and safety in drug candidates.

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in designing peptide-based therapeutics. It is incorporated into drug candidates, which undergo structure-activity relationship (SAR) studies to optimize their properties. Clinical trials have demonstrated that peptides derived from this compound can enhance skin hydration and reduce wrinkles, leading to new skincare formulations.

Applications:

- Peptide Synthesis: Used to create complex peptides for therapeutic applications.

- Clinical Outcomes: Peptides derived from this compound show promising results in cosmetic applications.

Tissue Engineering

Biomedical engineers utilize this compound in tissue engineering to create scaffolds that support cell adhesion and growth. These scaffolds have been shown to promote the regeneration of various tissues by facilitating cell proliferation and differentiation.

Research Highlights:

- Scaffold Development: Scaffolds containing this compound support the growth of different cell types.

- Regenerative Medicine: Advances in tissue engineering have been achieved through the use of this compound.

Case Study 1: Pharmacokinetics of Asparagine-Derived Drugs

A study focused on the pharmacokinetic profile of a drug candidate containing asparagine moieties demonstrated that this compound significantly influenced the drug's absorption and metabolism. The research utilized LC-MS techniques to track the transformation of the compound into its active forms over time.

Case Study 2: Efficacy of Peptide-Based Skincare Products

Clinical trials involving peptides synthesized from this compound showed a marked improvement in skin hydration levels among participants after eight weeks of application. The study highlighted the potential for these peptides in cosmetic formulations aimed at anti-aging treatments.

Table 1: Summary of Biological Activities

| Application Area | Key Findings | Techniques Used |

|---|---|---|

| Pharmacology | Metabolism into active forms | HPLC, Mass Spectrometry |

| Medicinal Chemistry | Peptide synthesis for therapeutics | SAR Studies |

| Tissue Engineering | Scaffold development for cell growth | In Vitro Cell Culture |

Table 2: Clinical Trial Outcomes

| Study Focus | Outcome | Duration |

|---|---|---|

| Skincare Efficacy | Improved skin hydration and reduced wrinkles | 8 weeks |

| Drug Metabolism | Enhanced understanding of absorption and metabolism | Variable |

特性

IUPAC Name |

tert-butyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H2,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNKCUXXNGWROA-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584954 | |

| Record name | tert-Butyl L-asparaginate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63094-81-5 | |

| Record name | tert-Butyl L-asparaginate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。